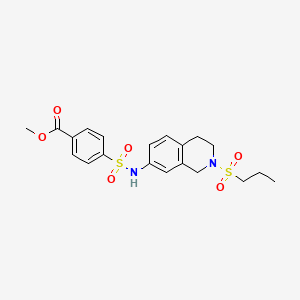

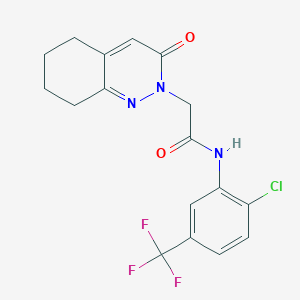

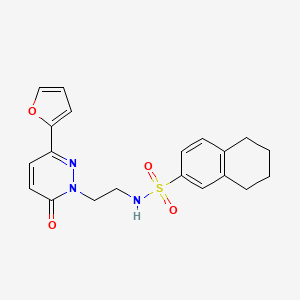

methyl 4-(N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a sulfamoyl benzoate derivative, which is a class of compounds known for their biological activity . The molecule contains a sulfamoyl group attached to a benzoate moiety, and a tetrahydroisoquinoline group, which is a type of nitrogen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of its functional groups. The benzoate moiety would have a planar structure due to the conjugation in the carboxylate group. The tetrahydroisoquinoline group would have a cyclic structure with the nitrogen atom being part of the ring .Chemical Reactions Analysis

Sulfamoyl benzoate derivatives are known to participate in a variety of chemical reactions. They can act as electrophiles in nucleophilic substitution reactions, and the sulfamoyl group can potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the sulfamoyl and carboxylate groups would likely make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique

Synthetic Applications and Chemical Reactions

Synthesis of Tetrahydroisoquinolines : Tetrahydroisoquinolines, a core structure related to the query compound, have been synthesized through various methods, including intramolecular cyclization and Pummerer reaction. These processes have been utilized to produce a range of derivatives, showcasing the versatility of this scaffold in synthetic chemistry (Shinohara et al., 1998).

Sulfonamide Derivatives and Bioactivity : Sulfonamide groups are a significant feature in many bioactive compounds. The synthesis and testing of acetylenic sulfamoylquinolines against human breast cancer cell lines have highlighted the potential of sulfonamide derivatives in medicinal chemistry, showing potent antitumor activities (Marciniec et al., 2017).

Fluorescent Labeling and Analysis : The development of sensitive analytical methods for tetrahydroisoquinolines using fluorescent labeling reagents underscores the importance of these compounds in biochemical research. This approach facilitates the detection and quantification of tetrahydroisoquinolines in biological samples, offering insights into their physiological roles and potential therapeutic uses (Inoue et al., 2008).

Cyclization Reactions for Drug Analog Synthesis : Research on tetrahydroisoquinolines by Friedel-Crafts cyclizations promoted by iron(III) chloride hexahydrate has shown that these scaffolds are crucial in developing potential drug analogs, highlighting their significance in the search for new therapeutic agents (Bunce et al., 2012).

Carbonic Anhydrase Inhibitors : The design and synthesis of aromatic sulfonamide inhibitors targeting carbonic anhydrase isoenzymes demonstrate the therapeutic potential of sulfonamide derivatives. These compounds exhibit nanomolar inhibitory concentrations, suggesting their utility in designing inhibitors for specific isoenzymes with potential applications in treating various diseases (Supuran et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds, such as n,n-disubstituted 4-sulfamoylbenzoic acid derivatives, have been found to inhibit cytosolic phospholipase a2 alpha (cpla2α) with micromolar activity . cPLA2α plays a crucial role in the production of eicosanoids, which are signaling molecules that mediate inflammatory responses.

Mode of Action

It’s worth noting that the compound contains a sulfamoyl group, which is known to form hydrogen bonds with its target proteins, thereby potentially altering their function .

Biochemical Pathways

If we consider its potential inhibition of cpla2α, it could impact the arachidonic acid pathway, leading to a decrease in the production of eicosanoids and thus potentially reducing inflammation .

Result of Action

If it does inhibit cpla2α, it could potentially reduce the production of eicosanoids, leading to a decrease in inflammation .

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S2/c1-3-12-29(24,25)22-11-10-15-4-7-18(13-17(15)14-22)21-30(26,27)19-8-5-16(6-9-19)20(23)28-2/h4-9,13,21H,3,10-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHGCUBZMKTSMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2895051.png)

![1-{1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2895057.png)

![N-(3-(ethyl(m-tolyl)amino)propyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2895059.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2895073.png)